molecular formula C12H13NO B8637429 8-Isopropylcarbostyril

8-Isopropylcarbostyril

Cat. No.: B8637429
M. Wt: 187.24 g/mol
InChI Key: WMUPNBGULQIPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Isopropylcarbostyril (chemical formula: C₁₄H₁₈N₂O₂) is a carbostyril derivative characterized by an isopropyl group at the 8-position of the carbostyril backbone. Carbostyrils, or 2-quinolinones, are heterocyclic compounds with a fused benzene and pyridine ring system, where the pyridine ring contains a ketone group. This structural framework is pharmacologically significant, particularly in the development of β₂-adrenergic receptor agonists for bronchodilation .

The substitution at the 8-position with an isopropyl group enhances lipophilicity and influences receptor-binding affinity. This compound derivatives are synthesized via alkylation or reductive amination reactions, as demonstrated in patents by Otsuka Pharmaceutical Company .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

8-propan-2-yl-1H-quinolin-2-one

InChI

InChI=1S/C12H13NO/c1-8(2)10-5-3-4-9-6-7-11(14)13-12(9)10/h3-8H,1-2H3,(H,13,14)

InChI Key

WMUPNBGULQIPDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1NC(=O)C=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

8-Methoxycarbostyril Derivatives

8-Methoxycarbostyril derivatives (e.g., 1-methyl-5-isopropylaminoacetyl-8-methoxycarbostyril) differ in their substitution at the 8-position (methoxy vs. isopropyl). Pharmacological data indicate that 8-isopropyl derivatives exhibit 10–20% higher bronchodilatory activity at lower concentrations (EC₅₀: 5.2 µM) than methoxy analogs (EC₅₀: 8.2 µM) .

Compound EC₅₀ (µM) Relative Activity (%)
8-Isopropylcarbostyril hydrochloride 5.2 36.5
8-Methoxycarbostyril hydrochloride 8.2 17.9
Isoproterenol (control) 16.6 100

8-Hydroxycarbostyril Derivatives

8-Hydroxycarbostyril derivatives (e.g., 5-(1-hydroxy-2-isopropylamino)propyl-8-hydroxycarbostyril) feature a hydroxyl group at the 8-position. This substitution improves water solubility but reduces membrane permeability. In vitro studies show that 8-hydroxy derivatives have 50% lower potency in bronchial smooth muscle relaxation assays compared to this compound, likely due to reduced lipophilicity .

3,4-Dihydrocarbostyril Derivatives

3,4-Dihydrocarbostyril derivatives (e.g., 5-(1-hydroxy-2-isopropylamino)propyl-8-hydroxy-3,4-dihydrocarbostyril) are hydrogenated analogs with a partially saturated quinoline ring. This modification increases conformational flexibility but diminishes β₂-receptor binding affinity. Activity assays reveal that dihydro derivatives require 2–3× higher concentrations to achieve equivalent effects to this compound .

Receptor Selectivity

This compound derivatives show >90% selectivity for β₂-adrenergic receptors over β₁, minimizing cardiovascular side effects. This contrasts with non-selective agonists like isoproterenol, which activate both β₁ and β₂ receptors .

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